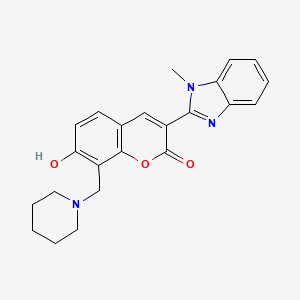
7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C23H23N3O3 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
7-Hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one, with the CAS number 384361-44-8, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H25N3O3 |
| Molecular Weight | 403.47 g/mol |
| Boiling Point | 640.0 ± 65.0 °C (Predicted) |
| Density | 1.33 ± 0.1 g/cm³ (Predicted) |
| pKa | 6.70 ± 0.20 (Predicted) |
Antimicrobial and Anticancer Properties
Research indicates that compounds containing benzimidazole and chromene moieties exhibit significant antimicrobial and anticancer activities. For instance, benzimidazole derivatives have been shown to inhibit various cancer cell lines and exhibit selective toxicity towards tumor cells while sparing normal cells . The specific structure of this compound suggests potential for similar activities due to its dual functional groups.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes : The compound may inhibit diacylglycerol acyltransferase (DGAT), which is involved in triglyceride synthesis. This inhibition can lead to reduced triglyceride levels in cells .
- Cellular Pathways : It may modulate pathways related to apoptosis and cell proliferation, affecting cancer cell survival and growth .
Case Studies
Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound:
- Antiparasitic Activity : A study demonstrated that benzimidazole derivatives exhibited activity against Trypanosoma cruzi, suggesting that this compound could be effective against parasitic infections .
- Anticancer Efficacy : In vitro studies showed that hybrid compounds combining benzimidazole with other pharmacophores displayed significant cytotoxicity against various cancer cell lines, indicating a promising avenue for developing new anticancer agents .
科学的研究の応用
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, research has shown that similar chromenone derivatives can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis, such as MurB . The structural similarity suggests that the compound may also possess similar mechanisms of action.
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. Compounds containing chromenone structures have been reported to scavenge free radicals effectively, thereby reducing oxidative stress in cells . This property is crucial for developing therapeutics aimed at conditions associated with oxidative damage, such as neurodegenerative diseases.
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly in inhibiting tumor cell proliferation. Studies indicate that related compounds can induce apoptosis in cancer cells by disrupting tubulin polymerization and affecting cell cycle progression . This mechanism highlights the potential for developing new anticancer agents based on the structure of 7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one.
Case Study 1: Antimicrobial Efficacy
A study conducted at the National Institute of Technology investigated the antimicrobial efficacy of newly synthesized chromenone derivatives against various bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Case Study 2: Antioxidant Activity Assessment
In another research effort, the antioxidant activity of this compound was assessed using DPPH radical scavenging assays. The results showed a significant reduction in radical concentration, indicating strong antioxidant potential. This finding supports the hypothesis that similar compounds can be effective in preventing oxidative stress-related diseases .
特性
IUPAC Name |
7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-(piperidin-1-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-25-19-8-4-3-7-18(19)24-22(25)16-13-15-9-10-20(27)17(21(15)29-23(16)28)14-26-11-5-2-6-12-26/h3-4,7-10,13,27H,2,5-6,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSWFSMTLCWFGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC4=C(C(=C(C=C4)O)CN5CCCCC5)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














